2-(1-methyl-1H-imidazol-2-yl)oxan-4-amine
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Overview
Description
2-(1-methyl-1H-imidazol-2-yl)oxan-4-amine is a heterocyclic compound that features both an imidazole ring and a tetrahydropyran ring
Mechanism of Action
Target of Action
Mode of Action
Biochemical Pathways
Result of Action
Action Environment
Biochemical Analysis
Biochemical Properties
2-(1-methyl-1H-imidazol-2-yl)oxan-4-amine plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. The imidazole ring in its structure is known to participate in hydrogen bonding and coordination with metal ions, which can influence enzyme activity. For instance, it can act as a ligand for metalloenzymes, thereby affecting their catalytic functions. Additionally, this compound can interact with proteins through non-covalent interactions, potentially altering their conformation and activity .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it may modulate the activity of kinases and phosphatases, which are crucial for signal transduction. Furthermore, this compound can affect the transcription of specific genes by interacting with transcription factors or altering chromatin structure . These interactions can lead to changes in cellular metabolism, impacting processes such as glycolysis and oxidative phosphorylation.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to active sites of enzymes, either inhibiting or activating their activity. For instance, it may act as a competitive inhibitor for certain enzymes by mimicking the substrate’s structure. Additionally, this compound can influence gene expression by binding to DNA or interacting with transcriptional machinery . These molecular interactions are crucial for understanding the compound’s overall biochemical impact.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under standard storage conditions but may degrade under extreme pH or temperature . Long-term exposure to this compound can lead to sustained changes in cellular function, such as altered gene expression profiles and metabolic shifts .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit therapeutic effects by modulating specific biochemical pathways. At high doses, it can cause toxic or adverse effects, such as cellular toxicity or organ damage . Understanding the dosage-dependent effects is crucial for determining the compound’s safety and efficacy in potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450s, leading to the formation of metabolites that may have distinct biological activities . The compound can also influence metabolic flux by altering the activity of key metabolic enzymes, thereby affecting the levels of metabolites in pathways such as glycolysis and the citric acid cycle .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For instance, it may be transported across cell membranes by solute carrier proteins or bind to intracellular proteins that facilitate its distribution to specific cellular compartments . These interactions are essential for understanding the compound’s bioavailability and localization within the body.
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. It may be directed to specific organelles, such as the nucleus or mitochondria, by targeting signals or post-translational modifications . The localization of the compound within these compartments can affect its interactions with biomolecules and its overall biochemical impact.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the formation of the imidazole ring . The reaction conditions are mild and can accommodate various functional groups, including aryl halides and heterocycles .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve optimizing the synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-(1-methyl-1H-imidazol-2-yl)oxan-4-amine can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the functional groups attached to the imidazole ring.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, particularly at the imidazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like tert-butyl hydroperoxide (TBHP) for oxidation and reducing agents like sodium borohydride for reduction . Substitution reactions often require catalysts such as palladium or nickel.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while reduction can produce various reduced imidazole derivatives.
Scientific Research Applications
2-(1-methyl-1H-imidazol-2-yl)oxan-4-amine has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
1-methyl-1H-imidazol-2-yl)tetrahydro-2H-pyran-4-amine: Similar in structure but with different substituents on the imidazole ring.
2-bromo-1-methyl-1H-imidazole: A brominated derivative with distinct reactivity.
1-methyl-1H-imidazol-2-yl)ethanamine: A related compound with an ethylamine group instead of the tetrahydropyran ring.
Uniqueness
2-(1-methyl-1H-imidazol-2-yl)oxan-4-amine is unique due to the presence of both an imidazole ring and a tetrahydropyran ring, which confer distinct chemical and biological properties. This dual-ring structure enhances its versatility in various applications, from catalysis to drug development.
Properties
IUPAC Name |
2-(1-methylimidazol-2-yl)oxan-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O/c1-12-4-3-11-9(12)8-6-7(10)2-5-13-8/h3-4,7-8H,2,5-6,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZFBHNLGVKEULM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1C2CC(CCO2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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